[1-(4-METHOXY-3-NITROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL PHENYL ETHER
Overview
Description
[1-(4-METHOXY-3-NITROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL PHENYL ETHER: is a complex organic compound that features a benzimidazole core, which is known for its diverse pharmacological activities. This compound is characterized by the presence of methoxy, nitrobenzyl, and phenyl ether groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-METHOXY-3-NITROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL PHENYL ETHER typically involves multiple steps, including nitration, reduction, and etherification reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, and subsequent reactions to introduce the benzimidazole and phenyl ether functionalities .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrobenzyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like bromine (Br₂) for bromination and nitric acid (HNO₃) for nitration are commonly employed
Major Products: The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the methoxy group can produce a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions .
Biology and Medicine: Due to the benzimidazole core, this compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and antiviral properties. It is studied for its potential use in drug development .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(4-METHOXY-3-NITROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL PHENYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, disrupting their normal function and leading to the desired pharmacological effects .
Comparison with Similar Compounds
- 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
- 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
- 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
Uniqueness: The uniqueness of [1-(4-METHOXY-3-NITROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL PHENYL ETHER lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzimidazole core, along with the methoxy and nitrobenzyl groups, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(4-methoxy-3-nitrophenyl)methyl]-2-(phenoxymethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-28-21-12-11-16(13-20(21)25(26)27)14-24-19-10-6-5-9-18(19)23-22(24)15-29-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXHKMYUWVVWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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